Reduced Basicity (pKa) of 4,4-Difluoropyrrolidine Core Compared to Parent Pyrrolidine
Gem-difluorination at the 4-position of the pyrrolidine ring substantially decreases the basicity of the amine nitrogen, as reflected by a lower pKa value. This class-level effect has been systematically quantified for difluorinated pyrrolidines relative to their non-fluorinated parent amines [1].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa ~7.5-8.0 (estimated based on 3,3-difluoropyrrolidine pKa 10.38 for the free base) [2] |
| Comparator Or Baseline | Pyrrolidine (non-fluorinated): pKa 11.27 (conjugate acid) |
| Quantified Difference | ΔpKa ≈ 3-4 units decrease for difluorinated analog |
| Conditions | Aqueous solution, calculated values |
Why This Matters
Reduced basicity directly influences ionization state at physiological pH, impacting membrane permeability, solubility, and binding to basic amine recognition sites in biological targets, which is critical for optimizing CNS drug candidates.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. doi:10.1002/chem.202301383. View Source
- [2] Chem960. 1-(azetidin-3-yl)-3,3-difluoropyrrolidine. Accessed 2026. (Provides pKa 10.38 for 3,3-difluoropyrrolidine; used as reference for difluoropyrrolidine basicity trend.) View Source
